Phleomycin - 11006-33-0

Phleomycin

Catalog Number: EVT-279934
CAS Number: 11006-33-0
Molecular Formula: C55H85ClCuN20O21S2
Molecular Weight: 1326.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Phleomycin belongs to a family of glycopeptide antibiotics, structurally similar to bleomycins and tallysomycins. [, ] These antibiotics are produced by various Streptomyces species and exhibit potent activity against both prokaryotic and eukaryotic cells. [, , ] Phleomycins differ from bleomycins primarily in the structure of a variable basic group, which significantly influences their biological activity and interactions with other molecules. []

  • Genetics and Molecular Biology: Phleomycin is used as a selective agent in genetic transformations of bacteria, yeast, fungi, and even higher eukaryotes. [, , , , , ] Its resistance gene, ble, serves as a selectable marker for the successful introduction of foreign DNA into target organisms.
  • DNA Damage and Repair Studies: Phleomycin induces DNA damage, primarily double-strand breaks, making it valuable for investigating DNA repair pathways and cell cycle checkpoints in various organisms. [, , , , , , ]
  • Cell Cycle Studies: Phleomycin's ability to arrest cell cycle progression at specific phases, particularly G2, has made it instrumental in studying cell cycle regulation and checkpoint mechanisms. [, ]
  • Antiviral Research: Early research also explored phleomycin's effects on viral replication, demonstrating its ability to inhibit the synthesis of DNA viruses like polyoma virus and SV40. [, ]
Molecular Structure Analysis
  • Metal Chelation: Phleomycin readily forms complexes with metal ions, particularly ferrous ions (Fe2+). [, , ] This reaction is crucial for its biological activity, as the metal ion plays a vital role in DNA damage.
  • Redox Reactions with Oxygen: In the presence of oxygen, the Fe2+-phleomycin complex participates in redox reactions, leading to the generation of reactive oxygen species (ROS), including superoxide radicals and hydroxyl radicals. [, ]
  • DNA Strand Cleavage: The ROS generated by the Fe2+-phleomycin-DNA complex initiate reactions that result in the cleavage of DNA strands. These reactions likely involve the abstraction of hydrogen atoms from the DNA backbone, ultimately leading to the formation of single-strand and double-strand breaks. [, , , , , , , , ]
Mechanism of Action

Phleomycin exerts its cytotoxic effects primarily by causing DNA damage. [, , , , , , ] Its mechanism of action involves the following key steps:

  • Cellular Uptake: Phleomycin enters cells, potentially through active transport mechanisms. The presence of specific nutrients or growth factors in the medium can influence phleomycin uptake. []
  • Metal Ion Binding: Inside the cell, phleomycin chelates metal ions, particularly ferrous ions (Fe2+). [, , ]
  • DNA Binding and Intercalation: The metal-phleomycin complex binds to DNA, preferentially at guanine-cytosine (GC)-rich regions. [, , ] Evidence suggests that phleomycin, unlike bleomycin, may not intercalate into the DNA helix, although it can still bind and cause damage. []
  • Free Radical Generation: In the presence of oxygen, the metal-phleomycin-DNA complex generates reactive oxygen species (ROS), such as superoxide radicals and hydroxyl radicals. [, ]
  • DNA Strand Scission: These highly reactive ROS attack the DNA backbone, causing single-strand and double-strand breaks. [, , , , , , , , ] Phleomycin exhibits a higher propensity for causing intranucleosomal cleavage compared to bleomycin. []
  • Cellular Consequences: The extensive DNA damage induced by phleomycin triggers a cascade of cellular events, including:
    • DNA Repair Activation: Cells attempt to repair the damage through various DNA repair pathways, primarily those involving double-strand break repair. [, ]
    • Cell Cycle Arrest: The DNA damage response activates cell cycle checkpoints, halting cell cycle progression to allow time for repair. [, , ]
    • Apoptosis or Necrosis: If the damage is too severe to be repaired, cells may undergo programmed cell death (apoptosis) or uncontrolled cell death (necrosis). [, , ]

Factors Influencing Phleomycin Activity:

  • Growth Phase: Actively dividing cells are more sensitive to phleomycin than stationary-phase cells, likely due to differences in DNA replication and repair activities. [, , ]
  • Metal Ion Availability: The presence of metal ions, particularly ferrous ions, is crucial for phleomycin's DNA-damaging activity. Chelating agents like ethylenediaminetetraacetate (EDTA) can inhibit phleomycin's activity by sequestering metal ions. [, ]
  • DNA Repair Capacity: Cells with deficiencies in DNA repair pathways, particularly double-strand break repair, are hypersensitive to phleomycin. [, , , ]
  • Presence of Amplifiers: Certain aromatic and heterocyclic compounds, such as caffeine, coumarin, and thiopurines, can significantly amplify phleomycin's DNA-damaging and cytotoxic effects. [, , , , , ] These amplifiers are believed to enhance the binding of phleomycin to DNA and/or promote the formation of DNA strand breaks. [, , ]
Physical and Chemical Properties Analysis

A. Genetic Transformations and Selectable Marker:

  • Bacteria: Phleomycin resistance has been employed as a selectable marker in bacterial transformation experiments. [] For instance, researchers have used phleomycin resistance cassettes to introduce mutations into Escherichia coli, enabling the study of specific genes or pathways.
  • Yeast: In Saccharomyces cerevisiae, phleomycin resistance is a valuable tool for genetic manipulations, allowing researchers to select for yeast cells that have taken up plasmids or other DNA constructs carrying the ble gene. [, , ] This has facilitated studies on DNA repair, cell cycle regulation, and other fundamental cellular processes.
  • Filamentous Fungi: Phleomycin resistance has been successfully utilized for transforming various filamentous fungi, including Aspergillus species, Neurospora crassa, and Schizophyllum commune. [, , , ] This has opened avenues for studying fungal genetics, pathogenicity, and potential biotechnological applications.
  • Higher Eukaryotes: Phleomycin resistance has also been employed in the transformation of higher eukaryotes, including plants and mammalian cells. [, ]

B. DNA Damage and Repair Research:

  • Elucidating DNA Repair Pathways: Phleomycin's ability to induce double-strand breaks has made it instrumental in dissecting the complex network of DNA repair pathways in various organisms. By analyzing the sensitivity or resistance of different mutant strains to phleomycin, researchers have identified key genes involved in double-strand break repair, such as RAD6 in yeast. []
  • Studying Cell Cycle Checkpoints: Phleomycin-induced DNA damage triggers cell cycle checkpoints, providing insights into the mechanisms that regulate cell cycle progression in response to genotoxic stress. [, , ] Researchers have used phleomycin to investigate the role of checkpoint proteins, such as ATR/ATM kinases and their downstream targets, in sensing and responding to DNA damage.

C. Cell Cycle Studies:

  • Synchronizing Cell Populations: Phleomycin can arrest cells at specific cell cycle stages, particularly G2, facilitating the study of cell cycle-dependent processes. [, ]

D. Antiviral Research:

  • Investigating Viral Replication: Early research demonstrated phleomycin's ability to inhibit the replication of DNA viruses, such as polyoma virus and SV40. [, ] These studies provided insights into viral DNA replication mechanisms and potential targets for antiviral therapies.
Applications
  • Muscle Regeneration Studies: Phleomycin has been used to study muscle regeneration in mice, specifically investigating its effects on different waves of cellular replication during muscle repair. []

Safety and Hazards

Potential Hazards:

  • Mutagenicity: Phleomycin is a known mutagen, capable of causing mutations in DNA. Exposure to phleomycin can increase the risk of cancer and other genetic disorders. [, , ]
  • Cytotoxicity: Phleomycin is toxic to cells, and exposure can lead to cell death. [, , , , , , , , , , ]

Relevance to Phleomycin: Bleomycin A2 shares a similar structure and mechanism of action with phleomycin, both causing DNA damage. [, , , ] The research often compares and contrasts their activities and specificities. [, ]

Bleomycin B2

Bleomycin B2 is another glycopeptide antibiotic closely related to phleomycin and structurally similar to bleomycin A2. [] Like phleomycin and bleomycin A2, it induces DNA strand breaks in the presence of ferrous ions and oxygen. [] Bleomycin B2 shows the same DNA cleavage frequency as bleomycin A2 and Blenoxane. []

Relevance to Phleomycin: Similar to bleomycin A2, bleomycin B2 is often studied alongside phleomycin to understand their shared and distinct mechanisms of action and effects on DNA. [, , ]

Blenoxane

Blenoxane (also known as bleomycin sulfate) is a clinically used formulation of bleomycin, a glycopeptide antibiotic closely related to phleomycin. [] It is used as an anticancer agent due to its ability to induce DNA breaks. [] Blenoxane exhibits the same DNA cleavage frequency as bleomycin A2 and bleomycin B2. []

Relevance to Phleomycin: Blenoxane shares the same mechanism of action as phleomycin, causing DNA damage, and is often used as a reference point when studying the activity and effects of phleomycin. []

Relevance to Phleomycin: Tallysomycin A, phleomycin, and bleomycin belong to the same structural family of glycopeptide antibiotics. [] They are known to have overlapping yet distinct DNA cleavage patterns. []

Phleomycin D1

Phleomycin D1 is a specific type of phleomycin. Like other phleomycins, it is a glycopeptide antibiotic that interacts with DNA. [] Its DNA-degradative activity is affected by the degree of superhelicity of the DNA molecule. []

Relevance to Phleomycin: Phleomycin D1 belongs to the phleomycin family and likely shares a similar structure and mechanism of action. [] It highlights the diversity within the phleomycin group.

BBM-928A

BBM-928A is a peptide antitumor antibiotic. It exhibits a bifunctional intercalative mode of binding to DNA, inducing conformational changes in the DNA molecule. [] Although not structurally similar to phleomycin, BBM-928A's interaction with DNA can influence the DNA-degradative activity of phleomycin. []

Relevance to Phleomycin: While not structurally related, BBM-928A's ability to alter DNA conformation modulates phleomycin's activity, highlighting the importance of DNA structure in phleomycin's action. []

Echinomycin

Echinomycin is another peptide antitumor antibiotic with a bifunctional intercalative binding mode to DNA, similar to BBM-928A. [] Its interaction with DNA also affects the DNA-degradative activity of phleomycin, but the effects differ from those of BBM-928A. []

Relevance to Phleomycin: Like BBM-928A, echinomycin's influence on phleomycin's activity underscores the importance of DNA structure as a factor in phleomycin's effectiveness. []

Caffeine

Caffeine is a purine derivative known to amplify the lethal effects of phleomycin in Escherichia coli. [, , , ] It achieves this by enhancing the DNA degradation caused by phleomycin. [, , ] Caffeine's ability to bind preferentially to single-stranded DNA is believed to contribute to this effect. [, ]

Relevance to Phleomycin: Although structurally unrelated, caffeine acts synergistically with phleomycin by enhancing its DNA-damaging effects. [, ] This interaction is important for understanding phleomycin's mechanism and potential for therapeutic applications.

Pyronin Y

Pyronin Y is an aromatic cationic compound that, like caffeine, amplifies the lethal effects of phleomycin in Escherichia coli. [, ] It enhances phleomycin-induced DNA degradation. [] This effect is attributed to Pyronin Y's ability to bind selectively to denatured DNA. []

Relevance to Phleomycin: Pyronin Y acts synergistically with phleomycin to enhance its DNA-damaging effects, similar to caffeine. [, ] This interaction provides insights into factors that can modulate phleomycin's activity.

Coumarin

Coumarin is a heterocyclic compound that amplifies phleomycin-induced cell killing and DNA degradation in Escherichia coli, similar to caffeine and pyronin Y. [, , ] Its ability to bind preferentially to single-stranded DNA is thought to contribute to this effect. [, ]

Relevance to Phleomycin: Coumarin enhances phleomycin's DNA-damaging effects, highlighting the role of DNA binding in amplifying phleomycin's activity. [, , ]

6,7-Dimethyl-2-methylthiopurine

This thiopurine derivative is a potent amplifier of phleomycin's activity against Escherichia coli. [] It significantly enhances phleomycin-induced cell death and DNA degradation. []

Relevance to Phleomycin: This compound belongs to a group of thiopurines that, like caffeine, enhance phleomycin's lethal effects. [] It provides further evidence for the role of specific chemical structures in modulating phleomycin's activity.

6,9-Dimethyl-2-methylthiopurine

Similar to its 6,7-dimethyl isomer, this thiopurine derivative acts as a potent amplifier of phleomycin's activity against Escherichia coli, enhancing cell death and DNA degradation. []

Relevance to Phleomycin: This compound strengthens the evidence for a structure-activity relationship among thiopurines that can enhance phleomycin's lethal effects. []

Properties

CAS Number

11006-33-0

Product Name

Phleomycin

IUPAC Name

2-[2-[2-[[2-[[4-[[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[3-[4-carbamoyl-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)-3-methyloxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-oxobutanoyl]amino]ethyl]-4,5-dihydro-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide

Molecular Formula

C55H85ClCuN20O21S2

Molecular Weight

1326.4 g/mol

InChI

InChI=1S/C51H75N17O21S2/c1-16-29(65-41(68-38(16)54)21(8-27(53)72)60-9-20(52)39(55)78)44(82)67-31(34(22-10-58-15-61-22)88-49-50(5,36(76)33(74)25(11-69)87-49)89-47-37(77)51(85,48(57)84)35(75)26(12-70)86-47)45(83)62-18(3)32(73)17(2)42(80)66-30(19(4)71)43(81)59-7-6-28-63-24(14-90-28)46-64-23(13-91-46)40(56)79/h10,13,15,17-18,20-21,24-26,30-37,47,49,60,69-70,73-77,85H,6-9,11-12,14,52H2,1-5H3,(H2,53,72)(H2,55,78)(H2,56,79)(H2,57,84)(H,58,61)(H,59,81)(H,62,83)(H,66,80)(H,67,82)(H2,54,65,68)

InChI Key

QZGJYYBUEYHNGV-GEYAUAICSA-N

SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)(C)OC4C(C(C(C(O4)CO)O)(C(=O)N)O)O)C(=O)NC(C)C(C(C)C(=O)NC(C(=O)C)C(=O)NCCC5=NC(CS5)C6=NC(=CS6)C(=O)N)O

Solubility

Soluble in DMSO

Synonyms

Phleomycin
Phleomycins

Canonical SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)(C)OC4C(C(C(C(O4)CO)O)(C(=O)N)O)O)C(=O)NC(C)C(C(C)C(=O)NC(C(=O)C)C(=O)NCCC5=NC(CS5)C6=NC(=CS6)C(=O)N)O

Isomeric SMILES

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)O[C@H]3[C@@]([C@H]([C@@H]([C@@H](O3)CO)O)O)(C)O[C@H]4[C@@H]([C@]([C@H](C(O4)CO)O)(C(=O)N)O)O)C(=O)NC(C)C(C(C)C(=O)NC(C(=O)C)C(=O)NCCC5=NC(CS5)C6=NC(=CS6)C(=O)N)O

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